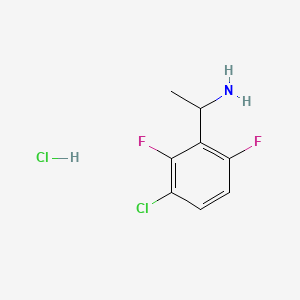![molecular formula C18H12N2O4S3 B15156321 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15156321.png)
4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its conjugated system, which includes multiple heterocyclic rings, making it an interesting subject for research in materials science, organic electronics, and other areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole typically involves multi-step organic reactions. One common approach is the Stille coupling reaction, where a thieno[3,4-b][1,4]dioxin derivative is coupled with a benzo[c][1,2,5]thiadiazole derivative in the presence of a palladium catalyst. The reaction conditions include the use of a suitable solvent, such as toluene or dimethylformamide (DMF), and heating under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated synthesis platforms can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced derivatives with altered electronic properties.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or material properties.
Aplicaciones Científicas De Investigación
Chemistry and Materials Science: This compound is extensively studied for its potential use in organic electronics, particularly in the development of organic photovoltaic cells (OPVs) and organic field-effect transistors (OFETs)
Biology and Medicine: Research has explored the biological activity of this compound, investigating its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets and disrupt cellular processes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and electrochromic devices. Its unique properties enable the creation of innovative products with enhanced performance and durability.
Mecanismo De Acción
The mechanism by which 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole exerts its effects involves its interaction with molecular targets and pathways. The compound's conjugated system allows it to participate in electron transfer processes, which are crucial for its activity in electronic devices and biological systems. The specific molecular targets and pathways can vary depending on the application, but generally involve interactions with enzymes, receptors, or other biomolecules.
Comparación Con Compuestos Similares
Isoindigo/thiophene derivatives: These compounds share similar structural features and are also used in organic electronics.
Polythiophenes: Another class of conjugated polymers with applications in OPVs and OFETs.
Benzothiadiazoles: Compounds with similar heterocyclic structures used in various chemical and biological applications.
Uniqueness: 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole stands out due to its specific arrangement of heterocyclic rings and its ability to form stable, conjugated systems. This unique structure contributes to its distinct electronic and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H12N2O4S3 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
4,7-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H12N2O4S3/c1-2-10(18-16-12(8-26-18)22-4-6-24-16)14-13(19-27-20-14)9(1)17-15-11(7-25-17)21-3-5-23-15/h1-2,7-8H,3-6H2 |
Clave InChI |
DIQWCMFGJFKAJA-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(SC=C2O1)C3=CC=C(C4=NSN=C34)C5=C6C(=CS5)OCCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}oxolan-2-YL)-2-oxopyrimidin-4-YL]-2-methylpropanamide](/img/structure/B15156247.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B15156252.png)
![N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide](/img/structure/B15156258.png)


![(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B15156271.png)
![N-phenyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15156281.png)

![4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B15156293.png)
![9-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B15156299.png)
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)



